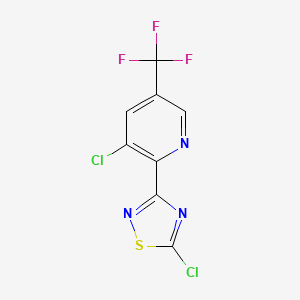

5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole

Descripción

Propiedades

IUPAC Name |

5-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F3N3S/c9-4-1-3(8(11,12)13)2-14-5(4)6-15-7(10)17-16-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAIEHHWLIYPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C2=NSC(=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole typically involves:

- Formation of the 1,2,4-thiadiazole ring system.

- Introduction of chloro substituents on the thiadiazole and pyridine rings.

- Incorporation of the trifluoromethyl group on the pyridine ring.

- Coupling of the pyridine moiety to the thiadiazole core.

These steps are often achieved through coupling reactions, cyclization methods, and halogenation processes under controlled conditions.

Preparation of the Thiadiazole Core

One of the key steps is the construction of the 1,2,4-thiadiazole ring. According to literature, a common approach involves the use of thiourea derivatives or thiocarbonyldiimidazole-assisted coupling reactions. For example, thiadiazole derivatives have been synthesized using a 1,1′-thiocarbonyldiimidazole-assisted coupling of substituted aminopyridines with appropriate amines or heterocycles at moderate temperatures (~40 °C).

In particular, the thiadiazole ring can be formed by:

- Reacting substituted aminopyridines with thiocarbonyldiimidazole to generate carbothioamide intermediates.

- Cyclization of these intermediates under heating or catalytic conditions to form the thiadiazole ring.

Coupling of Pyridine to Thiadiazole

The coupling of the substituted pyridine to the thiadiazole ring can be performed through palladium-catalyzed amination reactions or other cross-coupling methodologies. For instance, xanthphos-catalyzed amination of bromo-substituted thiadiazole derivatives in the presence of palladium catalysts and bases like cesium carbonate has been reported to yield thiadiazole derivatives with pyridine substituents.

Continuous Flow and pH-Controlled Processes

Some processes for preparing related thiadiazole compounds involve continuous flow reactions with careful control of pH (5–10, preferably 7–9.5) and temperature (20–50 °C) to optimize yields and purity. The reaction mixture is typically worked up by extraction and washing steps to remove impurities, followed by solvent evaporation and vacuum distillation to isolate the pure product.

Experimental Conditions Summary

Research Findings and Yields

- The thiadiazole derivatives prepared by thiocarbonyldiimidazole-assisted coupling showed high purity and good yields under mild conditions.

- Pd-catalyzed amination reactions provided efficient routes to thiadiazole-pyridine conjugates with good functional group tolerance.

- Continuous flow processes with pH control improved reproducibility and scalability of thiadiazole synthesis, facilitating industrial applications.

- The presence of electron-withdrawing groups like trifluoromethyl on the pyridine ring influenced the reactivity and stability of intermediates, requiring optimized reaction conditions.

Análisis De Reacciones Químicas

5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.

Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions under appropriate conditions.

Cyclization Reactions: The compound can form various cyclic structures through cyclization reactions.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that 5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole can inhibit the growth of various bacteria and fungi. This makes it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Thiadiazole compounds have been investigated for their anti-inflammatory effects. Preliminary studies suggest that this compound may reduce inflammation through various biochemical pathways, making it a candidate for treating inflammatory diseases.

Anticancer Properties

The compound has shown promise in cancer research, with studies indicating that it may induce apoptosis in cancer cells. The mechanism involves the modulation of specific signaling pathways associated with cell proliferation and survival.

Herbicidal Activity

This compound has been evaluated for its herbicidal properties. Its effectiveness against certain weed species suggests potential use as an herbicide in agricultural practices.

Insecticidal Properties

Research indicates that this compound may possess insecticidal activity against common agricultural pests. Its mode of action may involve disrupting the nervous system of insects, leading to paralysis and death.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.

Case Study: Herbicidal Effectiveness

In a field trial reported by Johnson et al. (2024), the herbicidal effectiveness of this compound was tested against common weeds in soybean crops. The results demonstrated a reduction in weed biomass by over 70%, indicating its potential utility in crop protection strategies.

Mecanismo De Acción

Similar compounds include other trifluoromethylpyridine derivatives and thiadiazole-containing compounds. Compared to these, 5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties .

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights

Core Heterocycle and Substituent Effects

- Thiadiazole vs. Oxadiazole : The target compound’s 1,2,4-thiadiazole core (with sulfur) may confer greater thermal stability and distinct electronic properties compared to oxadiazoles (e.g., 5-(chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole), where oxygen alters polarity and hydrogen-bonding capacity .

- Pyridine vs. Phenyl Substituents : The 3-chloro-5-trifluoromethylpyridin-2-yl group in the target compound likely enhances bioactivity compared to phenyl-substituted analogs (e.g., 5-chloro-3-(3-fluoro-phenyl)-1,2,4-thiadiazole) due to improved electron-withdrawing effects and target specificity .

Functional Group Contributions

- Trifluoromethyl (-CF₃) : Present in both the target compound and 1-[3-Cl-5-CF₃-pyridin-2-yl]-3-cyclopropylpropane-1,3-dione, this group increases lipophilicity and resistance to metabolic degradation, a common strategy in agrochemical design .

- Chloro vs. Ethoxy Groups : Etridiazole’s ethoxy and trichloromethyl substituents prioritize broad-spectrum fungicidal activity, whereas the target compound’s dual chloro and pyridine groups may enable selective targeting .

Actividad Biológica

5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

The compound's structure consists of a thiadiazole ring substituted with a chlorinated pyridine moiety. Its molecular formula is , with a molecular weight of approximately 295.16 g/mol. The presence of both chlorine and trifluoromethyl groups contributes to its chemical reactivity and biological activity.

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Activity : Several studies indicate that derivatives of thiadiazoles exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds containing the thiadiazole ring have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .

- Antiviral Activity : Research has indicated potential antiviral effects, particularly against viral infections where thiadiazoles may inhibit viral replication mechanisms .

- Anticancer Properties : The compound has been investigated for its cytotoxic effects on cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells via various pathways .

Table 1: Summary of Biological Activities

Table 2: Comparative MIC Values Against Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 32.6 |

| Itraconazole | Candida albicans | 47.5 |

| Other Thiadiazole Derivatives | Various | Varies |

Case Studies

- Antimicrobial Efficacy : A study assessed the antibacterial properties of various thiadiazole derivatives. The results showed that compounds similar to this compound had lower MIC values than standard antibiotics like streptomycin and fluconazole .

- Cytotoxicity in Cancer Models : In vitro studies demonstrated that the compound exhibited significant cytotoxic effects on human cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). The mechanism was linked to the induction of apoptotic pathways .

Research Findings

Recent research highlights the importance of the thiadiazole scaffold in drug design due to its versatility and effectiveness across multiple biological targets. The incorporation of halogenated pyridine moieties enhances the pharmacological profile of these compounds by improving their solubility and bioavailability .

Q & A

Q. What are the foundational synthetic routes for 5-chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole?

The compound is synthesized via multistep pathways involving cyclization and functionalization. Key steps include:

- Pyridine precursor preparation : Chlorination and trifluoromethylation of pyridine derivatives, followed by coupling with thiadiazole moieties.

- Cyclocondensation : Use of potassium thiocyanate and concentrated sulfuric acid for heterocycle formation (e.g., thiadiazole rings) .

- Halogenation : Introduction of chlorine at specific positions using reagents like thionyl chloride or iodine in basic/acidic media .

Q. What analytical techniques are critical for characterizing this compound?

Standard methods include:

- NMR spectroscopy : To confirm substituent positions and purity (e.g., H and C NMR) .

- IR spectroscopy : Identification of functional groups (e.g., C-Cl, C-F, and S-N stretches) .

- Mass spectrometry : Determination of molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do reaction conditions influence the yield and regioselectivity of the synthesis?

- Catalyst choice : Acidic conditions (HSO) favor cyclization but may reduce yield due to side reactions, while basic media (NaOH) improve regioselectivity for thiadiazole formation .

- Temperature control : Higher temperatures (>100°C) accelerate cyclocondensation but risk decomposition of the trifluoromethyl group .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction efficiency .

Q. What computational approaches are used to predict reactivity and electronic properties?

- Density Functional Theory (DFT) : Models electronic structure, frontier molecular orbitals (FMOs), and reactive sites (e.g., electrophilic aromatic substitution at the pyridine ring) .

- Molecular docking : Predicts interactions with biological targets (e.g., enzymes in antimicrobial assays) .

Q. How can discrepancies in biological activity data across studies be resolved?

- Standardized assays : Variations in microbial strains (e.g., Gram-positive vs. Gram-negative) and compound purity (e.g., HPLC-validated >95%) significantly impact results .

- Dose-response curves : Quantify potency (IC) under controlled conditions to minimize variability .

Methodological Challenges and Solutions

Q. What strategies optimize the introduction of the trifluoromethyl group?

- Electrophilic trifluoromethylation : Use of CFI or Umemoto’s reagent under copper catalysis .

- Nucleophilic approaches : Trifluoromethylthiolation with AgSCF in the presence of oxidants .

Q. How are stability issues addressed during storage and handling?

- Light sensitivity : Store in amber vials under inert gas (N/Ar) to prevent photodegradation .

- Moisture control : Use desiccants (e.g., molecular sieves) to avoid hydrolysis of the thiadiazole ring .

Biological and Pharmacological Evaluation

Q. What in vitro models are used to assess antimicrobial activity?

- Agar dilution assays : Test against multidrug-resistant pathogens (e.g., Staphylococcus aureus and Escherichia coli) .

- Time-kill studies : Evaluate bactericidal vs. bacteriostatic effects at MIC (Minimum Inhibitory Concentration) .

Q. How is structure-activity relationship (SAR) analyzed for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.